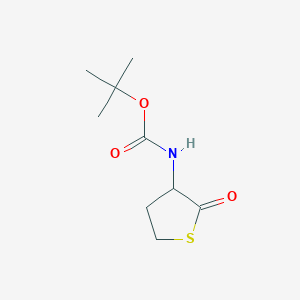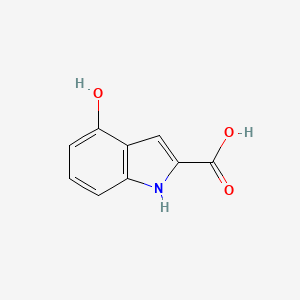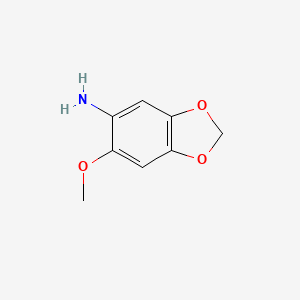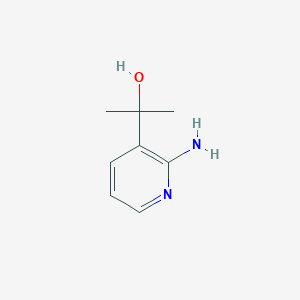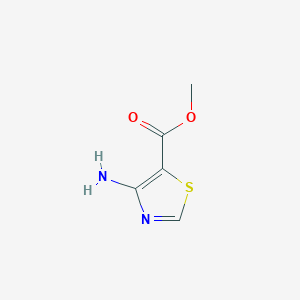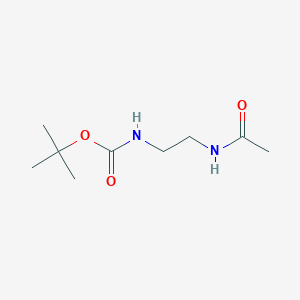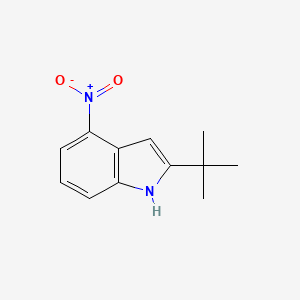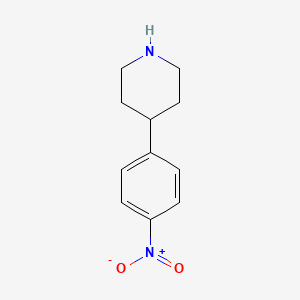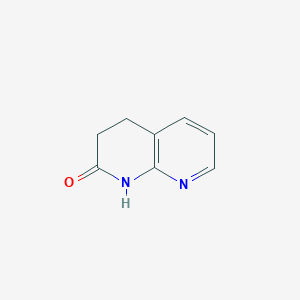
1-甲基环丁胺
描述
1-Methyl-cyclobutylamine is an organic compound with the molecular formula C5H11N. It is a cyclic amine featuring a four-membered ring structure with a methyl group attached to the cyclobutane ring. This compound is a colorless liquid with a strong odor and is used in various fields such as medical, environmental, and industrial research.
科学研究应用
1-Methyl-cyclobutylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in acid-catalyzed rearrangement reactions and in the synthesis of complex organic molecules, particularly those with cyclobutane rings.
Biology: The compound is utilized in biochemical research, including proteomics, where it serves as a biochemical reagent.
Medicine: Research into potential therapeutic uses of 1-Methyl-cyclobutylamine is ongoing, particularly in the development of drugs affecting the central nervous system and other physiological pathways.
Industry: In industrial research, it is used in the synthesis of various chemicals and materials, contributing to advancements in manufacturing processes.
生化分析
Biochemical Properties
1-Methyl-cyclobutylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in acid-catalyzed rearrangements, where it acts as a reagent . The nature of these interactions often involves the formation of intermediate compounds that facilitate the rearrangement process. Additionally, 1-Methyl-cyclobutylamine can participate in Ritter reactions, where it reacts with nitriles to form amides .
Cellular Effects
1-Methyl-cyclobutylamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, 1-Methyl-cyclobutylamine may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of 1-Methyl-cyclobutylamine involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, in acid-catalyzed rearrangements, 1-Methyl-cyclobutylamine acts as a nucleophile, attacking electrophilic centers in the substrate molecules . This interaction leads to the formation of intermediate compounds that undergo further transformations. Additionally, 1-Methyl-cyclobutylamine can influence gene expression by binding to regulatory proteins and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-cyclobutylamine can change over time. Its stability and degradation are important factors to consider. Studies have shown that 1-Methyl-cyclobutylamine is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that 1-Methyl-cyclobutylamine can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 1-Methyl-cyclobutylamine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 1-Methyl-cyclobutylamine can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
1-Methyl-cyclobutylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of intermediate metabolites . These metabolites can further participate in other metabolic reactions, affecting the overall metabolic flux within cells. The presence of 1-Methyl-cyclobutylamine can also influence the levels of certain metabolites, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Methyl-cyclobutylamine within cells and tissues are crucial for its activity. It can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 1-Methyl-cyclobutylamine can localize to different cellular compartments, depending on its interactions with other biomolecules. Its distribution within tissues can also vary, with certain tissues accumulating higher concentrations of the compound .
Subcellular Localization
The subcellular localization of 1-Methyl-cyclobutylamine is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 1-Methyl-cyclobutylamine may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with other proteins and cellular structures . This localization can influence its activity and function within the cell .
准备方法
1-Methyl-cyclobutylamine can be synthesized through several methods. One common synthetic route involves the reaction of methylenecyclobutane with acetonitrile. The reaction conditions typically include the use of acid catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods often involve multistep reactions, including the use of acetic acid, aqueous sulfuric acid, and potassium hydroxide in ethane-1,2-diol .
化学反应分析
1-Methyl-cyclobutylamine is known for its reactivity in various chemical reactions, making it a valuable component in the synthesis of different organic molecules. It undergoes several types of reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions typically involve hydrogenation processes, converting the compound into simpler amines.
Substitution: 1-Methyl-cyclobutylamine can participate in substitution reactions, where the amine group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used but often include amides, nitriles, and substituted amines .
作用机制
The mechanism by which 1-Methyl-cyclobutylamine exerts its effects involves its interaction with molecular targets and pathways. It is known to participate in acid-catalyzed rearrangement reactions, where it acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new chemical bonds and the rearrangement of molecular structures . The specific pathways involved depend on the reaction conditions and the nature of the other reactants present.
相似化合物的比较
1-Methyl-cyclobutylamine can be compared with other similar compounds, such as:
Cyclobutylamine: This compound lacks the methyl group present in 1-Methyl-cyclobutylamine, leading to differences in reactivity and applications.
N-Methyl cyclobutylamine: Similar in structure but with the methyl group attached to the nitrogen atom instead of the cyclobutane ring.
tert-Amylamine: Another amine with a different ring structure, leading to distinct chemical properties and uses.
The uniqueness of 1-Methyl-cyclobutylamine lies in its specific ring structure and the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo.
属性
IUPAC Name |
1-methylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(6)3-2-4-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXBVBGWLMVNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566608 | |
| Record name | 1-Methylcyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40571-47-9 | |
| Record name | 1-Methylcyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methylcyclobutyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


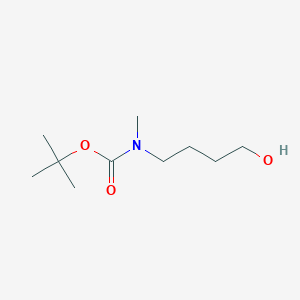
![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)
